molecular formula C16H15Br2N3O3 B11114545 N'-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11114545
M. Wt: 457.12 g/mol
InChI Key: LPBMSHPCAAUUQC-IFRROFPPSA-N
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Description

N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique molecular structureIts molecular formula is C16H15Br2N3O3, and it has a molecular weight of 457.117 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2,5-dibromo-3,4-dihydroxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-Dibromo-3,4-dihydroxyphenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C16H15Br2N3O3

Molecular Weight

457.12 g/mol

IUPAC Name

N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H15Br2N3O3/c1-9-2-4-11(5-3-9)19-8-13(22)21-20-7-10-6-12(17)15(23)16(24)14(10)18/h2-7,19,23-24H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

LPBMSHPCAAUUQC-IFRROFPPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2Br)O)O)Br

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2Br)O)O)Br

Origin of Product

United States

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